ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate;hydrochloride
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Overview
Description
Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate;hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a fluoro-substituted indole moiety, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate;hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Amino Acid Derivatization: The amino group is introduced via a nucleophilic substitution reaction, often using reagents like ammonia or amines.
Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and acid catalysts.
Hydrochloride Formation: The final hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amino or carbonyl derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or tool in studying biological processes.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The fluoro-substituted indole moiety can bind to various receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral and anticancer properties.
Uniqueness
Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate;hydrochloride is unique due to its specific substitution pattern, which can enhance its biological activity and stability compared to other indole derivatives. The presence of the fluoro group at the 6-position and the ethyl ester moiety contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14ClFN2O2 |
---|---|
Molecular Weight |
272.70 g/mol |
IUPAC Name |
ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H13FN2O2.ClH/c1-2-17-12(16)11(14)9-6-15-10-5-7(13)3-4-8(9)10;/h3-6,11,15H,2,14H2,1H3;1H |
InChI Key |
ZNXWWFUSCAHWTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CNC2=C1C=CC(=C2)F)N.Cl |
Origin of Product |
United States |
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